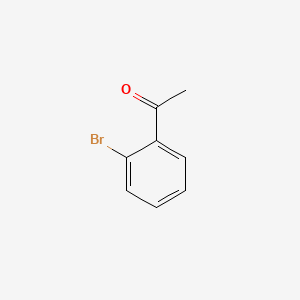

2'-Bromoacetophenone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMNFNXBTGPCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175690 | |

| Record name | 2'-Bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-69-0 | |

| Record name | 2′-Bromoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Bromoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-bromoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2'-Bromoacetophenone from Acetophenone

Introduction

This compound, also known as phenacyl bromide, is a vital organic intermediate widely utilized in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its applications include the preparation of nitrogen-containing indole derivatives, coumarin derivatives, fragrances, and as a precursor for heterocyclic compounds like indolizines and thiazoles.[1][2] The compound is typically synthesized through the α-bromination of acetophenone, a reaction that substitutes a hydrogen atom on the carbon adjacent to the carbonyl group with a bromine atom. This guide provides a comprehensive overview of the synthesis, detailing the reaction mechanism, various experimental protocols, and purification methods.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The α-bromination of acetophenone in the presence of an acid catalyst proceeds through an enol intermediate.[3] The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. A subsequent deprotonation leads to the formation of a nucleophilic enol. This enol then attacks a molecule of bromine, leading to the α-brominated ketone and hydrobromic acid. The rate of this reaction is dependent on the concentration of the ketone and the acid but is independent of the bromine concentration, indicating that the formation of the enol is the rate-limiting step.

Caption: Acid-catalyzed α-bromination mechanism of acetophenone.

Data Presentation: Comparison of Synthesis Protocols

The synthesis of this compound can be achieved under various conditions, each offering different advantages in terms of yield, reaction time, and safety. The following table summarizes quantitative data from several cited experimental protocols.

| Protocol | Brominating Agent | Solvent | Catalyst/Acid | Temperature | Time | Molar Ratio (Acetophenone:Bromine) | Yield | Reference |

| Protocol 1 | Liquid Bromine | Dichloromethane | None | 0°C | 3 hours | 1:3.3 | Not specified | |

| Protocol 2 | Bromine | Acetic Acid | Acetic Acid | Not specified | Not specified | Not specified | ~72% | |

| Protocol 3 | Bromine | Dry Ether | AlCl₃ | Cooled in ice bath | ~40 min addition | 1:1 | 88-96% (crude) | |

| Protocol 4 | Pyridine Hydrobromide Perbromide | Acetic Acid | Acetic Acid | 90°C | 3 hours | 1:1.1 | >80% | |

| Protocol 5 (Flow) | Bromine | Not specified | Not specified | 20°C | 60 seconds | 1:1.5 | 99% |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Bromination with Liquid Bromine in Dichloromethane

-

Preparation: Dissolve 600 mmol (72.0 g) of acetophenone in 500 mL of dichloromethane in a flask suitable for dropwise addition and cooling.

-

Reaction: Cool the solution to 0°C using an ice bath.

-

Addition: Add 2 mol (320 g) of liquid bromine dropwise to the stirred solution.

-

Stirring: After the addition is complete, continue to stir the reaction mixture for 3 hours at 0°C.

-

Work-up: Remove the solvent by vacuum distillation to obtain the crude this compound.

Protocol 2: Bromination in Dry Ether with Aluminum Chloride Catalyst

-

Preparation: Place a solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether in a dry three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser.

-

Catalyst Addition: Cool the solution in an ice bath and introduce 0.5 g of anhydrous aluminum chloride.

-

Bromine Addition: Add 67 g (0.42 mole) of bromine gradually from the separatory funnel with stirring, at a rate of about 1 cc per minute.

-

Work-up: Immediately after the bromine addition, remove the ether and dissolved hydrogen bromide under reduced pressure with a slight current of air.

-

Purification: The resulting solid mass is purified by shaking with a mixture of 10 cc of water and 10 cc of petroleum ether. The crystals are then filtered with suction and washed until a white product is obtained.

Protocol 3: Bromination using Pyridine Hydrobromide Perbromide

-

Preparation: Use 4-chloroacetophenone as a substrate and acetic acid as the solvent.

-

Reaction: The molar ratio of the substrate to the brominating agent (pyridine hydrobromide perbromide) is set at 1.0:1.1.

-

Conditions: Heat the reaction mixture to 90°C and maintain for 3 hours.

-

Yield: This method has been reported to achieve yields exceeding 80%. This approach is noted for its advantages in safety, cost-effectiveness, and repeatability.

General Experimental and Purification Workflow

The overall process, from initial reaction to the final purified product, follows a logical sequence of steps. This workflow ensures the efficient and safe synthesis and isolation of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification Methods

Crude this compound is often a brownish or yellowish solid due to impurities. Purification is crucial to obtain a product suitable for subsequent synthetic steps.

-

Washing: The crude product can be washed with a mixture of water and petroleum ether to remove colors and water-soluble byproducts like HBr.

-

Recrystallization: This is the most common method for purification. Solvents such as ethanol, methanol, or petroleum ether are effective for recrystallizing this compound to yield white crystals. The choice of solvent may depend on the scale of the reaction and the desired purity.

-

Chromatography: For very high purity, the crude product can be dissolved in a suitable solvent like diethyl ether and passed through a short silica plug.

Safety Considerations

-

This compound: This compound is highly toxic, corrosive, and a powerful lachrymator (tear-producing agent). It causes irritation to the skin and mucous membranes and is harmful if swallowed or inhaled.

-

Bromine: Liquid bromine is highly corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Solvents: Organic solvents like dichloromethane and ether are volatile and flammable. Proper storage and handling procedures must be followed.

-

Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

References

An In-depth Technical Guide to 2'-Bromoacetophenone (CAS 2142-69-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2'-Bromoacetophenone (CAS 2142-69-0), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.

Chemical and Physical Properties

This compound, also known as 1-(2-bromophenyl)ethanone, is an organic compound belonging to the acetophenone class.[1] It is characterized by a bromine atom substituted at the ortho position of the phenyl ring relative to the acetyl group.[1] Its physical state is often described as a liquid or a white to off-white crystalline solid, suggesting a melting point close to ambient temperature.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2142-69-0 | |

| Molecular Formula | C₈H₇BrO | |

| Molecular Weight | 199.04 g/mol | |

| Appearance | Light yellow liquid or white to off-white crystalline solid | |

| Density | 1.476 g/mL at 25 °C | |

| Boiling Point | 116 - 117 °C | |

| Flash Point | > 110 °C | |

| Refractive Index | n20/D 1.568 | |

| Solubility | Moderately soluble in organic solvents like ethanol and ether; limited solubility in water. |

Synthesis and Reactivity

This compound is a key starting material and intermediate in numerous organic reactions. Its reactivity is primarily centered around the electrophilic nature of the aromatic ring and the functional acetyl group.

2.1. Synthesis of this compound

A common method for the synthesis of this compound is through the direct bromination of acetophenone. Another reported method involves the Friedel-Crafts acetylation of o-bromotoluene using acetyl chloride with a Lewis acid catalyst like aluminum chloride.

Experimental Protocol: Synthesis via Bromination of Acetophenone

-

Materials: Acetophenone (72.0 g, 600 mmol), Dichloromethane (500 mL), Liquid bromine (320 g, 2 mol).

-

Procedure:

-

Dissolve acetophenone in dichloromethane in a suitable reaction vessel.

-

Cool the solution to 0°C.

-

Add liquid bromine dropwise to the cooled solution.

-

After the addition is complete, continue stirring the reaction mixture for 3 hours.

-

Remove the solvent by vacuum distillation to obtain this compound.

-

2.2. Key Chemical Reactions

This compound serves as a precursor in the synthesis of a variety of heterocyclic and other complex organic molecules. It is particularly useful in reactions involving electrophilic aromatic substitution, where the bromine atom influences the orientation of incoming groups.

Notable reactions include:

-

Synthesis of 3-Methyleneisoindolin-1-ones: Reacts with aliphatic primary amines in the presence of a palladium catalyst.

-

Enantioselective Alkynylation: Undergoes enantioselective addition with phenylacetylene catalyzed by chiral camphorsulfonamide.

-

Synthesis of Unsaturated Ketones: Reacts with terminal alkynes to form intermediates that can be converted to unsaturated ketones.

-

Synthesis of N-phenylacetylmethylbromopyridine: An important intermediate for nitrogen-containing indole derivatives and coumarin derivatives.

-

Synthesis of Indolizines: A one-pot, three-component reaction with pyridine and an acetylene derivative.

-

Synthesis of Thiazoles and Aminothiazoles: Reaction with thioamides or thiourea.

-

Synthesis of Fused 2,3-Dihydrofuran Derivatives: A sequential one-pot reaction involving a pyridinium ylide.

Applications in Research and Drug Development

The versatility of this compound makes it a valuable building block in the synthesis of compounds with potential biological activity.

3.1. Pharmaceutical Intermediate

It is a crucial intermediate in the production of pharmaceuticals, including analgesic, anti-inflammatory, and antimicrobial agents. Its derivatives are fundamental to numerous Active Pharmaceutical Ingredients (APIs).

3.2. Analytical Chemistry

This compound is employed as a derivatizing agent in analytical chemistry. For instance, it is used for the pre-column derivatization of organic acids for determination by Liquid Chromatography-Mass Spectrometry (LC-MS), which enhances their ionization efficiency and detection sensitivity. It has also been used in the analysis of fatty acids by forming phenacyl esters for HPLC analysis.

3.3. Agrochemicals, Dyes, and Fragrances

Beyond pharmaceuticals, it serves as an intermediate in the synthesis of agrochemicals, dyes, and fragrances, such as coumarin derivatives.

Workflow for Synthesis of N-phenylacetylmethylbromopyridine

Caption: Synthesis pathway of N-phenylacetylmethylbromopyridine.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

4.1. Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Storage: Keep in a well-closed container, stored at 10°C - 25°C.

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.

4.2. First Aid

-

Inhalation: Remove the victim to fresh air and keep at rest. If not breathing, give artificial respiration. Get medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Ingestion: Clean mouth with water and get medical attention.

Logical Flow for Derivatization of Organic Acids

Caption: Workflow for organic acid analysis.

Conclusion

This compound (CAS 2142-69-0) is a chemical intermediate of significant industrial and research importance. Its versatile reactivity allows for the synthesis of a wide array of complex molecules, making it a cornerstone in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Proper understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development.

References

physical properties of 2'-Bromoacetophenone melting point boiling point

An In-depth Technical Guide to the Physical Properties of 2'-Bromoacetophenone

This technical guide provides a comprehensive overview of the physical properties of this compound, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document details experimental protocols for determining these physical properties and includes a workflow for a relevant synthetic process.

Physical Properties of this compound

This compound (CAS Number: 2142-69-0) is an organic compound featuring a bromine atom substituted at the 2-position of the phenyl ring of acetophenone.[1] At room temperature, it typically appears as a clear, pale yellow liquid.[1] It is important to distinguish this isomer from 2-Bromoacetophenone (α-Bromoacetophenone or phenacyl bromide, CAS Number: 70-11-1), where the bromine is on the alpha-carbon of the acetyl group, and which is a solid at room temperature with a melting point of approximately 48-51 °C.[2][3]

Data Presentation

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Reference |

| CAS Number | 2142-69-0 | |

| Molecular Formula | C₈H₇BrO | |

| Molecular Weight | 199.04 g/mol | |

| Physical Form | Liquid | |

| Color | Colorless to pale yellow | |

| Boiling Point | 136 °C | |

| Density | 1.476 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.568 (lit.) |

Experimental Protocols

Accurate determination of physical properties such as melting and boiling points is crucial for compound identification and purity assessment.

Determination of Melting Point

While this compound is a liquid at room temperature, this general protocol is standard for solid organic compounds.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the solid compound is finely powdered on a porous plate. The open end of a glass capillary tube (sealed at one end) is pushed into the powder. The tube is then tapped gently, or the tube is dropped down a larger glass tube, to compact the powder at the sealed end. This is repeated until 1-2 mm of the compound is packed in the bottom.

-

Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus. A thermometer is inserted into the designated well to monitor the temperature of the heating block.

-

Measurement:

-

Rapid Determination (Optional): A preliminary rapid heating is often performed to find an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.

-

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a liquid. A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.

Determination of Boiling Point

Methodology: Thiele Tube Method

-

Sample Preparation: A few drops of the liquid sample are placed into a small fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

-

Measurement: The side arm of the Thiele tube is heated gently and continuously with a burner. This design allows for uniform heating of the oil via convection.

-

Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles. Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tip. At this point, the heat source is removed.

-

Boiling Point Reading: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

Synthesis Workflow Visualization

The synthesis of α-bromoacetophenone compounds can be achieved through various methods. The following diagram illustrates a general workflow for the synthesis via bromination of a substituted acetophenone using a bromate and a bisulfite solution, as described in patent CN101462935B. This method is highlighted for its use of water as a solvent, making it a more environmentally friendly process.

References

Solubility of 2'-Bromoacetophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2'-Bromoacetophenone (2-BAP), a common intermediate in pharmaceutical and chemical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust, generalized experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound (CAS No. 2142-69-0) is an aromatic ketone that serves as a versatile building block in organic synthesis. Its reactivity is largely governed by the presence of a bromine atom on the phenyl ring and the acetyl group, making it a valuable precursor for a wide range of molecular scaffolds. Understanding its solubility is critical for reaction design, purification, and formulation development.

Qualitative Solubility Profile

Based on available data, this compound is generally characterized by its limited solubility in water and good to moderate solubility in a range of common organic solvents. The polarity of the solvent plays a significant role in its dissolution.

| Solvent Class | Representative Solvents | Qualitative Solubility | Citation(s) |

| Water | Water | Practically Insoluble | [1][2][3][4][5] |

| Alcohols | Ethanol, Methanol | Soluble / Moderately Soluble | |

| Ethers | Diethyl Ether | Soluble / Moderately Soluble | |

| Ketones | Acetone | Soluble | |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | |

| Esters | Ethyl Acetate | Soluble | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative terms and the actual saturation concentration can vary significantly with temperature.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the equilibrium (thermodynamic) solubility of this compound in an organic solvent of interest, based on the widely accepted shake-flask method.

Objective

To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge capable of holding the selected vials/flasks

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Quantitative analytical instrument (UV-Vis Spectrophotometer or HPLC system)

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Record the exact mass of the added solid.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for ensuring complete equilibration, especially for poorly soluble systems.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker/bath and let it stand at the experimental temperature to allow the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed. This step is crucial to avoid the transfer of undissolved microparticles during sampling.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This removes any remaining suspended particles.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method. Record the dilution factor accurately.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

Method A: UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax) for this compound.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

Method B: High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method. For acetophenone and its derivatives, a reversed-phase C18 column is often effective.

-

A typical mobile phase could consist of a mixture of acetonitrile and water.

-

Use a UV detector set at an appropriate wavelength (e.g., 254 nm or 280 nm) to monitor the eluent.

-

Prepare a series of standard solutions and inject them to create a calibration curve of peak area versus concentration.

-

Inject the diluted sample and calculate its concentration based on the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The logical flow of the solubility determination process is illustrated in the diagram below.

Caption: Workflow for determining the thermodynamic solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 2'-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2'-Bromoacetophenone (CAS No: 2142-69-0), a key intermediate in pharmaceutical and chemical synthesis.[1][2] This document details the spectroscopic properties, synthesis, and analytical procedures for this compound, presenting data in a clear and accessible format for scientific professionals.

Physicochemical Properties

This compound is an organic halogenated aromatic ketone.[1] It typically appears as a white to off-white crystalline solid at room temperature and may have a faint aromatic odor.[1] The molecule consists of a benzene ring substituted with a bromine atom at the 2-position and an acetyl group.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO | |

| Molecular Weight | 199.04 g/mol | |

| Melting Point | 86-89 °C | |

| Boiling Point | 126 °C at 12 mmHg | |

| Density | 1.476 g/cm³ | |

| Refractive Index | 1.57 | |

| Solubility | Soluble in ether, benzene, chloroform, ethanol, and hot petroleum ether; insoluble in water. |

Spectroscopic Characterization

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.60 | d | 1H | Ar-H |

| 7.46 | t | 1H | Ar-H |

| 7.36 | t | 1H | Ar-H |

| 7.28 | d | 1H | Ar-H |

| 2.62 | s | 3H | -COCH₃ |

Data sourced from publicly available spectral databases.

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 198.1 | C=O |

| 137.1 | Ar-C |

| 133.0 | Ar-CH |

| 128.5 | Ar-CH |

| 128.2 | Ar-CH |

| 121.8 | Ar-C-Br |

| 26.5 | -CH₃ |

Data interpreted from typical chemical shift ranges for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2925 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O (ketone) stretch |

| ~1590 | Medium | Aromatic C=C stretch |

| ~750 | Strong | C-Br stretch |

Values are approximate and based on characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern that can be used for its identification.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Assignment |

| 198/200 | Moderate | [M]⁺ (Molecular ion peak, showing characteristic bromine isotope pattern) |

| 183/185 | High | [M-CH₃]⁺ |

| 155/157 | High | [M-COCH₃]⁺ (Bromobenzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Loss of Br and CO from the bromobenzoyl cation) |

Fragmentation pattern is predicted based on established mechanisms for aromatic ketones.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Bromobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 5% solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

-

Add bromobenzene (1.2 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of ice-cold 5% HCl.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent to afford pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) interface.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the logical relationship between its structure and spectroscopic data.

References

history and discovery of 2'-Bromoacetophenone

An In-depth Technical Guide to 2'-Bromoacetophenone: History, Synthesis, and Applications

Introduction

This compound, also known by several synonyms including phenacyl bromide, ω-bromoacetophenone, and 2-bromo-1-phenylethanone, is a halogenated aromatic ketone with the chemical formula C₈H₇BrO. It presents as a white to off-white crystalline solid with a characteristic sharp, aromatic odor.[1][2][3] Its structure, featuring a reactive α-brominated ketone, makes it an exceptionally versatile and valuable intermediate in the field of organic synthesis.

This technical guide provides a comprehensive overview of the history, discovery, physicochemical properties, and synthesis of this compound. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and illustrating its utility in the synthesis of diverse chemical scaffolds.

History and Discovery

The first documented synthesis of this compound was reported in 1871 by German chemists A. Emmerling and C. Engler.[3] Their work, titled "Ueber einige Abkömmlinge des Acetophenons" (On some derivatives of acetophenone), described the preparation of this compound through the direct bromination of acetophenone.[3] The discovery was not an isolated event but rather a logical progression of the burgeoning field of synthetic organic chemistry in the late 19th century, which focused on exploring the reactivity of aromatic compounds and developing new synthetic methodologies.

Physicochemical and Crystallographic Data

The fundamental properties of this compound are well-characterized. Quantitative data, including its physical constants and crystallographic parameters from single-crystal X-ray analysis, are summarized below for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₇BrO | |

| Molar Mass | 199.04 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 48-51 °C | |

| Boiling Point | 135-136 °C at 18 mmHg | |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, dichloromethane |

Table 2: Crystallographic Data for this compound

| Parameter | Value | References |

| Crystal System | Orthorhombic | |

| Space Group | Pca2₁ | |

| a (Å) | 4.1459 (2) | |

| b (Å) | 9.6731 (5) | |

| c (Å) | 18.8178 (9) | |

| Volume (ų) | 754.66 (6) | |

| Z (molecules/unit cell) | 4 |

Synthesis and Experimental Protocols

The most common and historically significant method for preparing this compound is the direct α-bromination of acetophenone. The reaction proceeds via an acid-catalyzed enolization of acetophenone, followed by electrophilic attack by bromine.

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol: Bromination in Acetic Acid

This protocol is adapted from established literature methods for the synthesis of α-bromo ketones.

Materials:

-

Acetophenone (25 g)

-

Glacial Acetic Acid (125 g)

-

Bromine (30 g)

-

Round bottom flask (500 mL) equipped with a reflux condenser, dropping funnel, magnetic stirrer, and a gas outlet.

-

Ethyl alcohol (for recrystallization)

Procedure:

-

Charge the round bottom flask with acetophenone and glacial acetic acid.

-

Begin vigorous stirring and slowly add the bromine dropwise from the dropping funnel at room temperature.

-

During the addition, hydrobromic acid (HBr) gas is evolved and should be directed to a proper scrubbing apparatus.

-

After the bromine addition is complete, continue stirring the mixture. The reaction is often left to stand for approximately one hour to ensure completion.

-

Gently heat the reaction mixture until the reddish-brown color of bromine disappears, indicating its consumption.

-

Pour the resulting colorless reaction mixture into a beaker containing cold water.

-

The this compound will separate as an oil which solidifies upon cooling and stirring.

-

Collect the crude solid product by vacuum filtration and wash with cold water.

-

Purify the product by recrystallization from ethyl alcohol to yield white, crystalline prisms.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. This compound is a potent lachrymator (tear-producing agent) and is toxic and corrosive. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Applications in Research and Drug Development

This compound is not typically used as a therapeutic agent itself but serves as a critical building block for a wide array of more complex molecules, particularly heterocyclic compounds with significant biological activity. Its utility stems from the two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution.

Key Applications:

-

Pharmaceutical Intermediates: It is a precursor in the synthesis of various pharmaceuticals, including analgesic, anti-inflammatory, and antimicrobial agents.

-

Heterocycle Synthesis: It is a cornerstone reagent in classic named reactions for synthesizing heterocycles. A prime example is the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring, a common scaffold in medicinal chemistry. It is also used to prepare indolizines, dihydrofurans, and substituted pyridines.

-

Derivatizing Agent: It serves as a derivatizing agent for the analysis of organic acids. The acids are converted to their corresponding crystalline phenacyl esters, which can be easily identified and quantified using techniques like LC-MS.

Caption: Workflow for Hantzsch thiazole synthesis.

This role as a versatile synthetic precursor makes this compound a compound of enduring interest for chemists in academic research and industrial drug discovery.

References

An In-depth Technical Guide to the Safe Handling of 2'-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromoacetophenone (2-BAP) is an aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from its reactive nature, which also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data, handling precautions, emergency procedures, and toxicological profile of this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to implement appropriate safety measures.

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[3]

-

Serious Eye Damage/Eye Irritation: Category 2[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[3]

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage. The following table summarizes key quantitative data.

| Property | Value | Reference(s) |

| CAS Number | 2142-69-0 | |

| Molecular Formula | C₈H₇BrO | |

| Molecular Weight | 199.05 g/mol | |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Melting Point | Not applicable (as it's a liquid at room temperature) | |

| Boiling Point | 113-114 °C @ 11 Torr | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 86.6 ± 9.9 °C | |

| Solubility | Practically insoluble in water; Soluble in organic solvents like ethanol and ether. |

Toxicological Information and Signaling Pathways

This compound is a reactive electrophile and a lachrymator, meaning it can cause tearing. Its toxicity is primarily attributed to its ability to covalently modify biological macromolecules.

Mechanism of Toxicity: The primary mechanism of toxicity for α-haloketones like this compound involves the covalent modification of nucleophilic residues in proteins, particularly cysteine. The electrophilic carbon atom adjacent to the carbonyl group is susceptible to attack by the thiol group of cysteine residues. This irreversible reaction can lead to the inactivation of critical enzymes and disruption of cellular signaling pathways.

One key target of this compound and similar electrophiles is Aldehyde Dehydrogenase 2 (ALDH2), a mitochondrial enzyme crucial for detoxifying endogenous and exogenous aldehydes. Inactivation of ALDH2 by electrophiles can lead to an accumulation of toxic aldehydes, contributing to cellular stress and damage.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced cellular toxicity through the inactivation of ALDH2.

Caption: Proposed mechanism of this compound toxicity via covalent inactivation of ALDH2.

Experimental Protocols

Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

Handling and Storage

-

Handling:

-

Before use, ensure all necessary safety equipment is available and in good working order.

-

Work in a well-ventilated chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors.

-

Use the smallest amount of material necessary for the experiment.

-

After handling, wash hands thoroughly with soap and water.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Keep containers tightly closed when not in use.

-

Store in a secondary containment tray to prevent the spread of spills.

-

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial. The following workflows outline the necessary steps for various emergency scenarios.

Exposure Workflow

Caption: Workflow for responding to personal exposure to this compound.

Spill Response Workflow

Caption: Workflow for cleaning up a this compound spill.

First-Aid Measures

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste materials contaminated with this compound, including absorbent materials from spills and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable chemical intermediate, but its hazardous properties demand careful and informed handling. By understanding its physical and chemical properties, toxicological profile, and by strictly adhering to the outlined safety protocols and emergency procedures, researchers and scientists can mitigate the risks associated with its use. This guide serves as a critical resource for promoting a culture of safety in the laboratory and ensuring the well-being of all personnel working with this compound.

References

Methodological & Application

The Versatility of 2'-Bromoacetophenone in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

2'-Bromoacetophenone, also known as phenacyl bromide, is a highly versatile reagent in organic synthesis, primarily serving as a valuable electrophilic building block. Its utility stems from the presence of two reactive sites: the electrophilic carbon bearing the bromine atom, which is susceptible to nucleophilic attack, and the carbonyl group, which can participate in various condensation and cyclization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of diverse molecular scaffolds, with a focus on heterocyclic compounds of pharmaceutical interest.

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings, which are core structures in many pharmaceutical agents. The reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide.

Application Note:

The reaction between this compound and thiourea is a high-yielding and straightforward method for the synthesis of 2-amino-4-phenylthiazole.[1][2][3] The process begins with an SN2 reaction where the sulfur of the thioamide displaces the bromide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][2] This method is widely applicable for the synthesis of various substituted thiazoles by employing different thioamides.

Experimental Workflow:

References

Application Notes and Protocols: 2'-Bromoacetophenone as a Precursor for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2'-Bromoacetophenone, also known as phenacyl bromide, is a versatile chemical intermediate widely employed in the synthesis of a variety of pharmaceutical compounds.[1] Its reactive α-bromoketone moiety makes it an excellent electrophilic building block for the construction of diverse heterocyclic systems and other complex organic molecules that form the core of many active pharmaceutical ingredients (APIs).[2] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates from this compound, including thiazoles, imidazoles, synthetic cathinones, and indolizines.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings, which are present in numerous pharmacologically active compounds exhibiting antimicrobial, anti-inflammatory, and antifungal properties.[3] The reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide, most commonly thiourea to yield 2-aminothiazoles.

Table 1: Synthesis of 2-Aminothiazole Derivatives - Reaction Conditions and Yields

| Intermediate/Product | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-4-phenylthiazole | This compound, Thiourea | Methanol | Reflux | Not Specified | 99 | |

| 4-(4'-Nitrophenyl)thiazol-2-amine | p-Nitroacetophenone, Thiourea, Iodine | Ethanol | 100 | 10 | 94 | |

| Substituted Hantzsch Thiazole Derivatives | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Silica Supported Tungstosilisic Acid / Ethanol-Water | 65 | 2-3.5 | 79-90 | |

| 2-Aminothiazole Derivatives | Substituted Acetophenone, Thiourea | Microwave Irradiation | Not Specified | Not Specified | Good to Excellent |

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard Hantzsch thiazole synthesis.

Materials:

-

This compound (5 mmol)

-

Thiourea (7.5 mmol)

-

Methanol

-

Sodium Carbonate solution (weak base)

Procedure:

-

Dissolve this compound (5 mmol) and thiourea (7.5 mmol) in methanol in a round-bottom flask.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a weak base, such as a sodium carbonate solution.

-

The 2-amino-4-phenylthiazole product will precipitate out of the solution as it is insoluble in the neutralized mixture.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold methanol to remove any unreacted starting materials.

-

Dry the product to obtain 2-amino-4-phenylthiazole.

Expected Yield: 99%

Visualization 1: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Synthesis of Substituted Imidazoles

Imidazole derivatives are core structures in many pharmaceutical agents, including the antifungal drug Ketoconazole. This compound is a key starting material for the synthesis of various substituted imidazoles.

Table 2: Synthesis of Substituted Imidazoles - Reaction Conditions and Yields

| Intermediate/Product | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1,2,4-Trisubstituted 1H-imidazoles | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free | Heating | Not Specified | Very Good | |

| cis-1-Benzoyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine | 2,4-Dichloroacetophenone (precursor to bromo ketal), Glycerine, Bromine, Pyridine | Pyridine | 5 | 2.5 h | 50 | |

| 2,4-Disubstituted Imidazoles | Vinyl Azides, Benzamidines | DBU | Not Specified | Not Specified | Good to Excellent | |

| 2-(4-Chlorophenyl)-4-phenyl-1H-imidazole | (E)-(2-azidoethenyl)benzene, 4-chlorobenzimidamide hydrochloride | DBU/DMSO | 80 | 12 h | 81 | |

| 2,4-Bis(4-bromophenyl)-1H-imidazole | 1-bromo-4-((E)-2-azidovinyl)benzene, 4-bromobenzimidamide hydrochloride | DBU/DMSO | 80 | 12 h | 85 |

Experimental Protocol: Synthesis of Ketoconazole Intermediate

This protocol describes a key step in the synthesis of the antifungal drug Ketoconazole, starting from a brominated intermediate derived from 2,4-dichloroacetophenone.

Materials:

-

Bromo ketal intermediate (derived from 2,4-dichloroacetophenone) (0.91 mol)

-

Benzoyl chloride (1.0 mol)

-

Dry pyridine (600 mL)

Procedure:

-

Dissolve the bromo ketal intermediate (0.91 mol) in dry pyridine (600 mL) in a suitable reaction vessel.

-

Cool the solution to 5 °C.

-

Add benzoyl chloride (1.0 mol) dropwise over a period of 1 hour, maintaining the temperature at 5 °C.

-

Stir the mixture for 2.5 hours.

-

Dilute the reaction mixture with water.

-

Extract the product with chloroform.

-

Wash the organic layer with 6 N HCl.

-

Dry the organic layer with magnesium sulfate and evaporate the solvent in vacuo.

-

The oily residue is solidified by stirring with methanol to yield the cis-isomer intermediate.

Expected Yield: 50%

Visualization 2: Synthesis Pathway of a Ketoconazole Intermediate

Caption: Key steps in the synthesis of a Ketoconazole intermediate.

Synthesis of Synthetic Cathinones

Substituted cathinones, often used as recreational drugs, can be synthesized from α-bromoacetophenone derivatives. Mephedrone (4-methylmethcathinone or 4-MMC) is a notable example.

Table 3: Synthesis of Mephedrone - Reaction Conditions and Yields

| Intermediate/Product | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4'-Methyl-2-bromopropiophenone | 4-Methylpropiophenone, Bromine | Glacial Acetic Acid | Not Specified | 100 | |

| 4-Methylmethcathinone (Mephedrone) | 2-Bromo-4'-methylpropiophenone, Methylamine HCl, Triethylamine | Dichloromethane | Not Specified | 45 |

Experimental Protocol: Synthesis of Mephedrone

This synthesis involves the bromination of 4-methylpropiophenone followed by reaction with methylamine.

Step 1: Bromination of 4-Methylpropiophenone

-

Dissolve 4-methylpropiophenone in glacial acetic acid.

-

Add bromine to the solution to produce 4'-methyl-2-bromopropiophenone.

Step 2: Amination to form Mephedrone

-

Dissolve the 4'-methyl-2-bromopropiophenone from Step 1 in dichloromethane.

-

In a separate vessel, prepare a solution of methylamine hydrochloride and triethylamine in dichloromethane.

-

Add the 4'-methyl-2-bromopropiophenone solution dropwise to the methylamine solution.

-

After the reaction, add hydrochloric acid and separate the aqueous layer.

-

Make the aqueous layer alkaline with sodium hydroxide.

-

Extract the amine product with dichloromethane.

-

Evaporate the dichloromethane to obtain an oil.

-

Dissolve the oil in a nonaqueous ether and bubble HCl gas through the solution to precipitate 4-methylmethcathinone hydrochloride (mephedrone).

Expected Yield for final step: 45%

Visualization 3: Mephedrone Synthesis Pathway

Caption: Synthetic route for Mephedrone from 4-methylpropiophenone.

Synthesis of Indolizine Derivatives

Indolizines are nitrogen-containing heterocyclic compounds with various biological activities. A microwave-mediated, one-pot, three-component reaction of this compound, pyridine, and an acetylene derivative provides an efficient route to indolizines.

Experimental Protocol: One-Pot Synthesis of Indolizines

This is a general protocol for a microwave-assisted three-component synthesis.

Materials:

-

This compound

-

Pyridine

-

Acetylene derivative

-

Basic Alumina (Al₂O₃)

Procedure:

-

In a microwave-safe reaction vessel, combine this compound, pyridine, the acetylene derivative, and basic alumina.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture with microwaves at a specified temperature and time to drive the reaction to completion.

-

After cooling, the reaction mixture is typically purified by column chromatography to isolate the indolizine product.

Expected Yield: Excellent yields have been reported for this type of reaction.

Visualization 4: Logical Relationship in Indolizine Synthesis

Caption: Three-component one-pot synthesis of indolizines.

This compound is a valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in these application notes demonstrate its utility in constructing important heterocyclic scaffolds such as thiazoles, imidazoles, and indolizines, as well as in the synthesis of substituted cathinones. The reactions are often high-yielding and can be adapted for various substituted analogs, making this compound a crucial tool for medicinal chemists and drug development professionals.

References

Application Notes & Protocols for Friedel-Crafts Acylation Utilizing 2'-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3][4][5] This document provides a detailed protocol for a Friedel-Crafts acylation reaction using 2'-bromoacetophenone as the acylating agent. While this compound is itself a product of a Friedel-Crafts reaction, it can be used to further functionalize other aromatic systems, leading to the formation of more complex molecular architectures.

The reaction proceeds via the formation of a highly reactive acylium ion, generated from the reaction of the acyl halide (in this case, a derivative of acetophenone) with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This electrophile then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the desired ketone.

Experimental Protocols

General Procedure for the Friedel-Crafts Acylation of Benzene with this compound

This protocol details the acylation of benzene with this compound to yield 1-(phenyl)-2-bromoethan-1-one and its derivatives.

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Benzene (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (HCl, concentrated)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution to neutralize evolved HCl gas), and a dropping funnel.

-

Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.2 equivalents). Cool the flask in an ice bath to 0-5 °C. Add anhydrous dichloromethane as the solvent.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous benzene (acting as both reagent and solvent) to the stirred suspension of AlCl₃ via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture again in an ice bath. Cautiously quench the reaction by the slow addition of crushed ice, followed by cold water. Subsequently, add concentrated HCl to dissolve any remaining aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure acylated product.

Data Presentation

Table 1: Stoichiometry and Reaction Parameters

| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| This compound | 199.04 | 0.05 | 1.0 | 9.95 g |

| Aluminum Chloride | 133.34 | 0.06 | 1.2 | 8.00 g |

| Benzene | 78.11 | - | (Solvent/Reagent) | 100 mL |

| Dichloromethane | 84.93 | - | (Solvent) | 50 mL |

| Reaction Time | - | - | - | 2-4 hours |

| Reaction Temperature | - | - | - | Room Temp. |

Table 2: Expected Yield and Product Characterization

| Product | Expected Yield (%) | Appearance | Melting Point (°C) | Spectroscopic Data |

| 1-(phenyl)-2-bromoethan-1-one | 70-85% | White to off-white solid | 49-52 | ¹H NMR, ¹³C NMR, IR, MS |

Note: The expected yield is an estimate based on typical Friedel-Crafts acylation reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Reaction Mechanism

Caption: General mechanism of the Friedel-Crafts acylation reaction.

Experimental Workflow

Caption: Step-by-step workflow for the Friedel-Crafts acylation experiment.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: 2'-Bromoacetophenone as a Versatile Alkylating Agent in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromoacetophenone (BrC₆H₄COCH₃) is a valuable and versatile reagent in organic synthesis, primarily utilized as an alkylating agent.[1] Its chemical structure, featuring a reactive α-bromoketone moiety, makes it an excellent electrophile for reactions with a wide range of nucleophiles. This reactivity allows for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other intermediates for pharmaceutical and fine chemical industries.[2] The electrophilic carbon adjacent to the carbonyl group is susceptible to nucleophilic attack, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.[3] This document provides detailed protocols and applications of this compound in synthetic research.

Key Applications in Synthesis

This compound serves as a key building block for a variety of organic molecules, including:

-

Heterocyclic Compounds: It is a precursor for the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles. For instance, it is used in the synthesis of dibenzo[b,f]oxepin-10(11H)-one, a core structure in compounds with potential antidepressant, antipsychotic, anti-inflammatory, and antitumor properties.[4] It also reacts with aliphatic primary amines in the presence of a palladium catalyst to yield 3-methyleneisoindolin-1-ones.

-

Chalcone Derivatives: Although not a direct alkylation, this compound can be a starting material for Wittig reagents used in the synthesis of chalcones, which are known for their broad spectrum of biological activities, including anticancer, antibacterial, and antioxidant effects.

-

Other Biologically Active Molecules: It is used in the synthesis of non-condensed 5,5-bicycles and has been employed in the derivatization of cytosine moieties for DNA methylation analysis.

Experimental Protocols

Protocol 1: Synthesis of Dibenzo[b,f]oxepin-10(11H)-one via Intramolecular O-Arylation

This protocol describes the base-promoted intramolecular O-arylation of a precursor derived from this compound chemistry to synthesize dibenzo[b,f]oxepin-10(11H)-one. The provided information is based on a general procedure and may require optimization for specific laboratory conditions.

Materials:

-

2-(2-Bromophenyl)acetophenone (starting material conceptually derived from reactions involving this compound chemistry)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add 2-(2-Bromophenyl)acetophenone (1.0 equivalent).

-

Solvent and Base Addition: Add anhydrous DMSO to dissolve the starting material. To this solution, add potassium tert-butoxide (t-BuOK) (2.0 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired dibenzo[b,f]oxepin-10(11H)-one.

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Potassium tert-butoxide is a strong, corrosive base and should be handled with care.

-

DMSO can facilitate the absorption of chemicals through the skin; avoid direct contact.

Protocol 2: General Synthesis of Chalcones via Claisen-Schmidt Condensation

This is a general protocol for the synthesis of chalcones, which can be adapted using various substituted acetophenones (derivable from precursors like this compound) and benzaldehydes.

Materials:

-

Substituted Acetophenone (e.g., hydroxyacetophenone) (1 equivalent)

-

Substituted Benzaldehyde (1 equivalent)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Hydrochloric Acid (HCl) for acidification

Procedure:

-

Reaction Mixture: In a flask, dissolve the substituted acetophenone in ethanol. Add the substituted benzaldehyde to this solution.

-

Base Addition: Slowly add an aqueous solution of NaOH to the mixture while stirring at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the formation of the product (often a precipitate) and check the reaction progress by TLC.

-

Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

Filtration and Washing: Collect the precipitated solid by suction filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the pure product.

Quantitative Data

The following table summarizes representative yields for reactions involving this compound and its derivatives.

| Product Class | Specific Product | Reactants | Catalyst/Base | Yield (%) | Reference |

| Heterocycles | 3-Methyleneisoindolin-1-ones | This compound, Aliphatic primary amines | Palladium catalyst | Good | |

| Chalcones | 4-Chloro Chalcone | 4-Chloroacetophenone, Benzaldehyde | NaOH | 58.5% (Aldol) / 71.5% (Solvent-free) | |

| 3-Bromo Chalcone | 3-Bromoacetophenone, Benzaldehyde | NaOH | 64.5% (Aldol) / 58% (Solvent-free) | ||

| Imidazopyridines | 2-Phenylimidazo[1,2-α]pyridine | 2-Bromoacetophenone, 2-Aminopyridine | Mechanochemical | 96% (for 2-bromoacetophenone intermediate) |

Visualizations

General Alkylation Reaction Workflow

Caption: General workflow of an alkylation reaction using this compound.

Synthesis of Dibenzo[b,f]oxepin-10(11H)-one Workflow

Caption: Experimental workflow for the synthesis of dibenzo[b,f]oxepin-10(11H)-one.

References

Application Note: HPLC Analysis of Carboxylic Acids via Derivatization with 2'-Bromoacetophenone

AN-HPLC-CA-001

Introduction

Carboxylic acids, particularly short-chain and fatty acids, are crucial analytes in various fields, including pharmaceutical development, clinical diagnostics, and food science. However, their analysis by High-Performance Liquid Chromatography (HPLC) with UV-Visible detection is challenging due to the lack of a strong chromophore in their native structure. To overcome this limitation, pre-column derivatization is employed to attach a UV-absorbing tag to the carboxylic acid molecule.[1]

This application note details a robust and sensitive method for the quantitative analysis of carboxylic acids by converting them into their corresponding phenacyl ester derivatives using 2'-Bromoacetophenone or its analogues, such as 2,4'-dibromoacetophenone.[2][3] This reaction creates a derivative with a high molar absorptivity, significantly enhancing detection sensitivity and enabling quantification at low concentrations.[4] The phenacyl esters are stable and well-suited for separation on reversed-phase HPLC columns.[5]

Principle of Derivatization

The derivatization process is a nucleophilic substitution reaction. The carboxylic acid is first converted to its carboxylate salt using a base, typically a tertiary amine like triethylamine (TEA). The resulting carboxylate anion acts as a nucleophile, attacking the α-carbon of this compound and displacing the bromide ion. This forms a stable phenacyl ester derivative that exhibits strong UV absorbance around 250-260 nm, making it ideal for HPLC-UV analysis.

Caption: Chemical reaction pathway for the derivatization of carboxylic acids.

Experimental Protocols

Reagents and Materials

-

Carboxylic Acid Standards: Individual or mixed standards of the acids of interest.

-

Derivatizing Reagent: this compound or 2,4'-Dibromoacetophenone (DBAP).

-

Catalyst: Triethylamine (TEA).

-

Solvents: HPLC-grade acetonitrile and acetone. Deionized water (18.2 MΩ·cm).

-

Sample Preparation: Vials, heating block or water bath, vortex mixer, centrifuge, and syringe filters (0.22 µm).

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of carboxylic acid standards (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solutions to the desired concentration range for the calibration curve.

-

Biological Samples: For complex matrices, an extraction step is required. Free fatty acids can be extracted using a solvent like dichloromethane after acidification of the sample. For total fatty acids, a hydrolysis step (e.g., with 2 M NaOH at 80-85°C) is necessary before extraction. After extraction, the solvent is evaporated to dryness under a stream of nitrogen.

Derivatization Protocol

This protocol is adapted from established methods and may require optimization for specific applications.

-

Transfer an aliquot of the sample or standard solution (containing the carboxylic acids) into a reaction vial. If working with an extracted sample, use the dried residue.

-

Add 200 µL of a 10-12 g/L solution of 2,4'-Dibromoacetophenone in acetone.

-

Add 40-60 µL of Triethylamine (TEA).

-

Vortex the mixture vigorously for 1-2 minutes to ensure homogeneity.

-